Methyl 4-(difluoromethyl)-3-nitrobenzoate
Description
Methyl 4-(difluoromethyl)-3-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro group at the 3-position and a difluoromethyl substituent at the 4-position of the benzoate ring. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated counterparts, making it valuable in pharmaceutical and agrochemical research . The nitro group contributes to electrophilic reactivity, enabling its use as an intermediate in nucleophilic substitution reactions or as a precursor for reduced amine derivatives .
Properties
Molecular Formula |
C9H7F2NO4 |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-16-9(13)5-2-3-6(8(10)11)7(4-5)12(14)15/h2-4,8H,1H3 |
InChI Key |
ZSBCNHLWLUYLAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethyl)-3-nitrobenzoate typically involves the nitration of a difluoromethyl-substituted benzoate precursor. One common method includes the use of mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring . The reaction conditions, such as temperature and acid concentration, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow technology also minimizes waste and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 4-(difluoromethyl)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 4-(difluoromethyl)-3-carboxybenzoate.
Scientific Research Applications
Methyl 4-(difluoromethyl)-3-nitrobenzoate has several applications in scientific research:
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key structural variations among related compounds lie in the substituents at the 4-position of the benzoate ring. Below is a comparative analysis:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce basicity and increase bioavailability compared to chlorine .
- Amino Substituents: Bulky groups like benzyl or cyclohexyl enhance lipophilicity, influencing drug absorption and target binding .
Physicochemical Properties
- Solubility: Fluorinated derivatives (e.g., Methyl 4-fluoro-3-nitrobenzoate) exhibit lower aqueous solubility than non-fluorinated analogs due to increased hydrophobicity .
- Stability : The nitro group renders these compounds sensitive to reduction, enabling conversion to amines under catalytic hydrogenation .
Commercial Availability and Pricing
- Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate: Priced at $55.00/250 mg (97% purity) .
Biological Activity
Methyl 4-(difluoromethyl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, influencing biochemical pathways involved in inflammation and cancer progression . The difluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Nitrobenzoate derivatives, including this compound, have shown potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
- Anticancer Properties : Nitrobenzoate derivatives are known to inhibit cancer cell proliferation and induce apoptosis. This compound may similarly affect tumor cell dynamics by inhibiting tubulin polymerization and interfering with cellular signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Activity : A study highlighted the ability of nitrobenzoate compounds to suppress metastatic activity in cancer cells by inhibiting specific glycoproteins involved in tumor progression . this compound may share similar mechanisms, warranting further investigation into its potential as an anticancer agent.
- Inflammation Modulation : Research has indicated that nitrobenzoates can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound could be effective in treating conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(trifluoromethyl)-3-nitrobenzoate | Trifluoromethyl group | Varies; often more potent than difluoromethyl analogs |
| Methyl 4-(difluoromethyl)-3-aminobenzoate | Amino group instead of nitro | Potentially enhanced bioactivity due to amino functionality |
| Methyl 4-(difluoromethyl)-3-carboxybenzoate | Carboxylic acid group | Increased water solubility; varied biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
